N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O3 and its molecular weight is 379.391. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
A study detailed a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (H5N1) among other synthesized compounds, indicating potential application in antiviral drug development (Hebishy et al., 2020).
Antioxidant Properties
Another research synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, evaluating them for antioxidant activities. Many of these compounds were found to possess moderate to significant radical scavenging activity, suggesting their potential as antioxidants (Ahmad et al., 2012).
Antimycobacterial and Antibacterial Evaluation
Research into N-pyrazinylbenzamides as potential antimycobacterial agents revealed that while most synthesized compounds showed lower activity against Mycobacterium tuberculosis compared to their N-phenylpyrazine-2-carboxamide counterparts, some demonstrated desirable selectivity and lower cytotoxicity, offering a basis for further antimicrobial drug development (Zítko et al., 2018).
Antibacterial, Antifungal, and Anticancer Evaluation
A newly synthesized organic compound was tested for its antibacterial, antifungal, and anticancer activities, displaying potential in all three areas. This suggests the broad applicability of such compounds in developing treatments for various diseases (Senthilkumar et al., 2021).
Cytotoxicity of Anticancer Derivatives
The study on pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives showed that some compounds exhibited appreciable cytotoxicity in a panel of cell lines, hinting at their potential use in cancer therapy (Bu et al., 2002).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c22-15-5-3-14(4-6-15)20-17-2-1-9-24(17)10-11-25(20)21(26)23-16-7-8-18-19(12-16)28-13-27-18/h1-9,12,20H,10-11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPVHROMXQFROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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